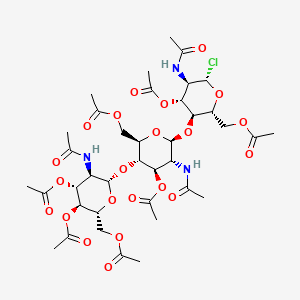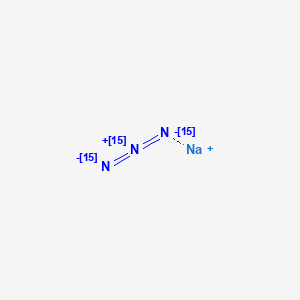
sodium;bis(15N)(azanidylidene)(15N)azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: : The key reagent for the synthesis of all (15N)3-labeled compounds, sodium (15N)3-azide, is prepared by the oxidation of commercially available (15N)2-hydrazine mono-hydrate with 15N-isoamyl nitrite. The synthesis involves several steps, typically ranging from 3 to 5, using commercially available reagents.
Industrial Production Methods: : Industrial production of sodium;bis(15N)(azanidylidene)(15N)azanium involves strict process parameter control to ensure product quality. The compound is synthesized in flexible batch sizes to meet the varying needs of global customers.
化学反応の分析
Types of Reactions: : Sodium;bis(15N)(azanidylidene)(15N)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen-containing products.
Reduction: Reduction reactions can convert the azide group into amines or other nitrogen derivatives.
Substitution: The azide group can be substituted with other functional groups to form a wide range of derivatives.
Common Reagents and Conditions: : Common reagents used in these reactions include trifluoromethylazoalkanes, which react with sodium azide to form 5-azidotetrazoles. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products: : Major products formed from these reactions include various azide derivatives, which are used in synthetic methodologies leading to acyclic and cyclic nitrogen compounds.
科学的研究の応用
Chemistry: : In chemistry, sodium;bis(15N)(azanidylidene)(15N)azanium is used as a chemical reference for identification, qualitative, and quantitative analysis. It is also employed in studying reaction mechanisms and kinetics using nuclear magnetic resonance (NMR) spectroscopy.
Biology: : In biological research, the compound is used for metabolic pathway studies through stable isotope labeling. It helps researchers understand the metabolic processes in vivo safely.
Medicine: : In medicine, this compound is used in clinical diagnostics, including imaging, diagnosis, and newborn screening. It is also involved in the synthesis of drugs such as Zidovudin (AZT), an anti-AIDS medication, and Oseltamivir (Tamiflu), an anti-influenza drug.
Industry: : Industrially, the compound is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination. It is also employed in the preparation of various azide derivatives used in different industrial applications.
作用機序
The mechanism of action of sodium;bis(15N)(azanidylidene)(15N)azanium involves its ability to act as a molecular tag for hyperpolarized magnetic resonance imaging (HP-MRI). The azide moieties, unique linear species containing three nitrogen atoms, represent an attractive class of molecular tags for this imaging technique. The compound exhibits long-lasting hyperpolarization lifetimes and high polarization levels, making it a powerful spin storage for hyperpolarization.
類似化合物との比較
Similar Compounds
Sodium Azide: The non-isotopically labeled version of sodium;bis(15N)(azanidylidene)(15N)azanium.
Potassium Azide: Another azide compound with similar chemical properties but different cation.
Lithium Azide: Similar to sodium azide but with lithium as the cation.
Uniqueness: : this compound is unique due to its isotopic labeling with nitrogen-15, which provides distinct advantages in NMR spectroscopy and hyperpolarized MRI applications. The isotopic labeling allows for more precise studies of metabolic pathways and reaction mechanisms compared to non-labeled azide compounds.
特性
分子式 |
N3Na |
|---|---|
分子量 |
67.9900960 g/mol |
IUPAC名 |
sodium;bis(15N)(azanidylidene)(15N)azanium |
InChI |
InChI=1S/N3.Na/c1-3-2;/q-1;+1/i1+1,2+1,3+1; |
InChIキー |
PXIPVTKHYLBLMZ-HCULJTSZSA-N |
異性体SMILES |
[15N-]=[15N+]=[15N-].[Na+] |
正規SMILES |
[N-]=[N+]=[N-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


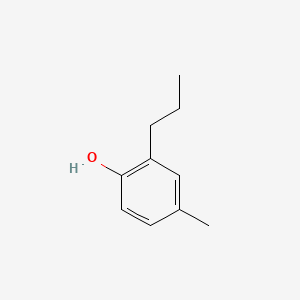

![2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde](/img/structure/B13851916.png)
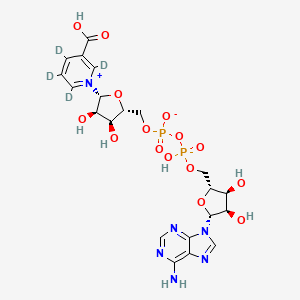
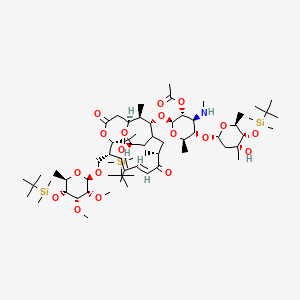
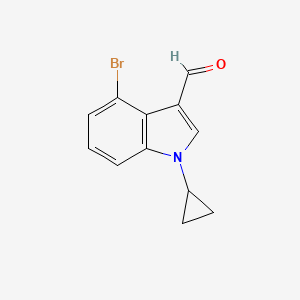
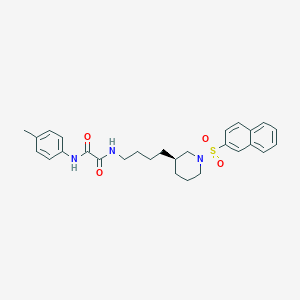
![4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid](/img/structure/B13851954.png)
![2-(((3aR,4R,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13851962.png)
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13851970.png)
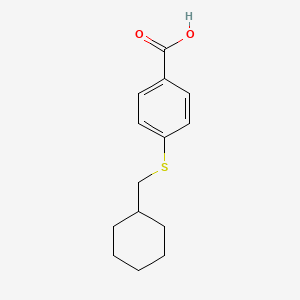
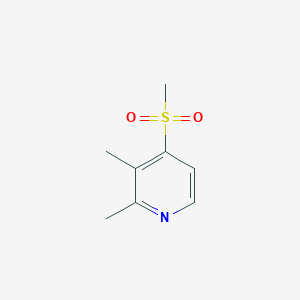
![(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B13851994.png)
